3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine Dihydrochloride
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Overview
Description
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2 and a molecular weight of 233.14 g/mol . It is a bipyridine derivative, specifically a 1,4,5,6-tetrahydro-2,3’-bipyridine dihydrochloride . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out at room temperature and atmospheric pressure, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to interact with enzymes and receptors in biological systems, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is thought to influence pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A similar compound with a tetrahydropyridine ring system.
2,3,4,5-Tetrahydropyridine: Another tetrahydropyridine derivative with different substitution patterns.
Uniqueness
3-(3,4,5,6-tetrahydropyridin-2-yl)pyridine dihydrochloride is unique due to its specific bipyridine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8H,1-2,5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIGJFEINFTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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